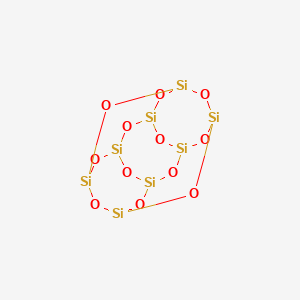![molecular formula C23H21ClN4O2 B238466 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of benzotriazole derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit the growth of bacteria and fungi. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide in lab experiments include its potent biological activity and its ability to inhibit various enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of new derivatives of the compound with improved biological activity and reduced toxicity.
3. Investigation of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease.
4. Studies to determine the mechanism of action of the compound in more detail.
5. Investigation of the compound's potential use as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves the reaction of 4-chloroaniline with 2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazole-5-carboxylic acid, followed by the addition of acetic anhydride. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been studied for its potential applications in various scientific fields. It has been found to have anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide |
|---|---|
Fórmula molecular |
C23H21ClN4O2 |
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-3-30-19-10-8-18(9-11-19)28-26-21-12-15(2)20(14-22(21)27-28)25-23(29)13-16-4-6-17(24)7-5-16/h4-12,14H,3,13H2,1-2H3,(H,25,29) |
Clave InChI |
YOMYFIUKJGSCPM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl)C |
SMILES canónico |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


